molecular formula C19H22BrN3O2 B12271609 7-Bromo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinoline

7-Bromo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinoline

Cat. No.: B12271609
M. Wt: 404.3 g/mol
InChI Key: ZDAVAOQCOAGUFF-UHFFFAOYSA-N
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Description

7-Bromo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinoline is a complex organic compound that features a quinoline core substituted with a bromine atom at the 7th position and a piperidine ring attached to a morpholine-4-carbonyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis or the Friedländer synthesis.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Formation of the Morpholine-4-carbonyl Group: This step involves the reaction of the piperidine derivative with morpholine-4-carbonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.

Major Products

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of dehalogenated quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target being investigated.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-4-(piperazin-1-yl)quinoline: Similar structure but with a piperazine ring instead of a piperidine ring.

    2-Bromo-4-chloropyridine: Contains a bromine and chlorine atom on a pyridine ring.

    7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Features a benzothiadiazole core with a bromine atom.

Uniqueness

7-Bromo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinoline is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the morpholine-4-carbonyl group and the piperidine ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H22BrN3O2

Molecular Weight

404.3 g/mol

IUPAC Name

[1-(7-bromoquinolin-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C19H22BrN3O2/c20-16-5-3-14-4-6-18(21-17(14)12-16)23-7-1-2-15(13-23)19(24)22-8-10-25-11-9-22/h3-6,12,15H,1-2,7-11,13H2

InChI Key

ZDAVAOQCOAGUFF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(C=CC(=C3)Br)C=C2)C(=O)N4CCOCC4

Origin of Product

United States

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